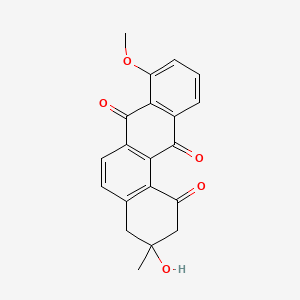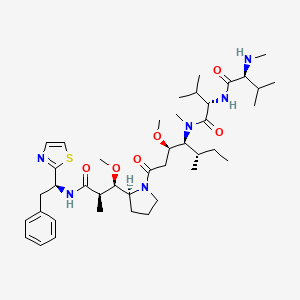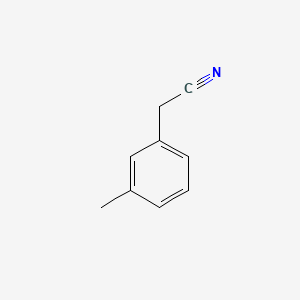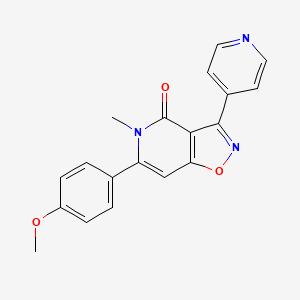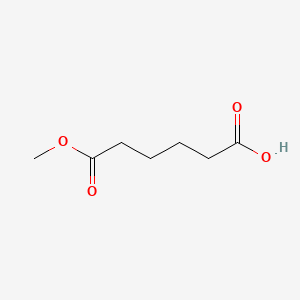
Monomethyl adipate
Übersicht
Beschreibung
Monomethyl adipate is a dicarboxylic acid monoester that is the monomethyl ester of adipic acid . It has a role as a metabolite and a plasticiser . It is a clear colorless liquid .
Synthesis Analysis
Monomethyl adipate can be synthesized from adipic acid (730mg, 5 mmol) and methanol (10 ml). The yield of this synthesis is approximately 80% . Another method involves the electrochemical synthesis of dimethyl sebacate via anodic decarboxylation coupling with monomethyl adipate .
Molecular Structure Analysis
The molecular formula of Monomethyl adipate is C7H12O4 . Its molecular weight is 160.17 . The SMILES string representation is COC(=O)CCCCC(O)=O .
Chemical Reactions Analysis
Monomethyl adipate can undergo decarboxylation coupling into dimethyl sebacate through a platinum electrode at high current density .
Physical And Chemical Properties Analysis
Monomethyl adipate has a melting point of 7-9 °C and a boiling point of 162 °C/10 mmHg . Its density is 1.081 g/mL at 25 °C . It is not miscible or difficult to mix with water .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Monomethyl adipate is used in the synthesis of biodegradable polymers, such as poly(glycerol adipate), for drug delivery systems. Poly(glycerol adipate) can be modified with anti-inflammatory drugs like indomethacin to create prodrugs with pH-sensitive linkers for modified drug release. These polymers show potential for local sustained release of medication, indicating Monomethyl adipate's role in developing novel drug delivery vehicles (Wersig, Hacker, Kressler, & Mäder, 2017).
Biodegradable Materials
Monomethyl adipate contributes to the development of biodegradable materials. It is a key component in synthesizing biodegradable polyesters, such as cellulose adipate derivatives, showing promise in drug delivery and other applications where water dispersion or swelling properties are desired. These materials support the creation of environmentally friendly alternatives to traditional plastics and polymers (Kar, Liu, & Edgar, 2011).
Green Chemistry
In green chemistry, Monomethyl adipate is involved in metabolic engineering strategies for bio-adipic acid production, an essential monomer in nylon synthesis. This approach aims to replace petrochemical processes with biotechnological routes, minimizing environmental impact and utilizing renewable resources. Such strategies expand Monomethyl adipate's application in sustainable industrial processes (Kruyer & Peralta-Yahya, 2017).
Plasticizers and Biomonitoring
Research on Monomethyl adipate's metabolites, such as in the study of di-2-ethylhexyl adipate (DEHA) and its biomonitoring applications, highlights its relevance in understanding human exposure to plasticizers used in food packaging. Identifying specific biomarkers like mono-2-ethylhexyl adipate (MEHA) helps assess the potential health impacts of exposure to substances containing Monomethyl adipate (Silva, Samandar, Ye, & Calafat, 2013).
Material Science and Engineering
The compound is integral to synthesizing novel materials with specific properties. For instance, Monomethyl adipate derivatives are used to produce polyesters and poly(ester-urethane)s, showcasing its versatility in creating materials with varied mechanical properties and applications in multiple domains, from textiles to automotive parts (Mou & Chen, 2016).
Safety and Hazards
Zukünftige Richtungen
Monomethyl adipate is used to synthesize high-grade surfactants, as additives for high-grade lubricating oils and fuels, emulsifier products, solvents for perfumes, etc . Its electrochemical synthesis method is seen as a promising, environmentally sustainable method .
Relevant Papers
One relevant paper discusses the electrochemical synthesis of dimethyl sebacate via anodic decarboxylation coupling with monomethyl adipate . This study provides a comprehensive multidimensional analysis of the electrochemical performance at high current densities across four distinct electrode types .
Wirkmechanismus
Target of Action
Monomethyl adipate is a dicarboxylic acid monoester that is the monomethyl ester of adipic acid It’s known to interact with certain biochemical processes, particularly those involving electron-orbital hybridization .
Mode of Action
The mode of action of monomethyl adipate involves its interaction with its targets, leading to changes in the biochemical processes. For instance, it has been observed that there is a strong electron-orbital hybridization between adsorbed monomethyl adipate and a platinum electrode . This interaction enhances the propensity for electron transfer at the electrode interface .
Biochemical Pathways
For example, the enhanced electron transfer at the electrode interface can facilitate the decarboxylation of monomethyl adipate .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16017 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of monomethyl adipate’s action is primarily observed in the changes it induces in the biochemical processes it interacts with. For instance, the enhanced electron transfer at the electrode interface facilitates the decarboxylation of monomethyl adipate, coupling into dimethyl sebacate .
Action Environment
The action, efficacy, and stability of monomethyl adipate can be influenced by various environmental factors. For example, the compound’s interaction with a platinum electrode suggests that its action can be influenced by the presence of certain metals . Additionally, its physical properties, such as its boiling point of 162 °C/10 mmHg , may also be influenced by environmental conditions such as temperature and pressure.
Eigenschaften
IUPAC Name |
6-methoxy-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBSVARXACCLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044451 | |
| Record name | Methyl hydrogen adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow viscous liquid; mp = 7-9 deg C; [Sigma-Aldrich MSDS], Solid | |
| Record name | Monomethyl adipate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Mono-methyl-adipate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Monomethyl adipate | |
CAS RN |
627-91-8 | |
| Record name | Monomethyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Monomethyl adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl hydrogen adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62S39VHD01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mono-methyl-adipate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aR,4S,6Z,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1677331.png)
![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B1677332.png)
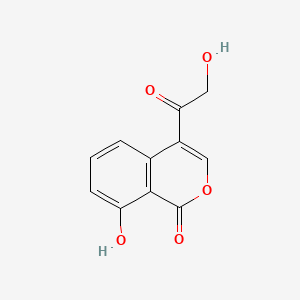

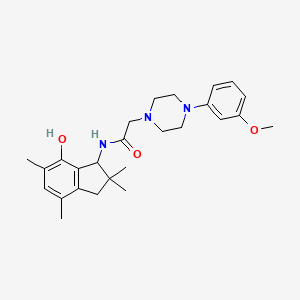
![1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B1677341.png)
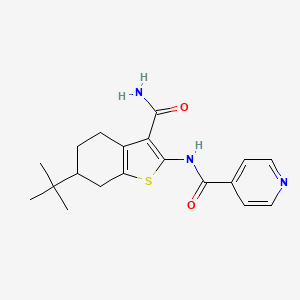
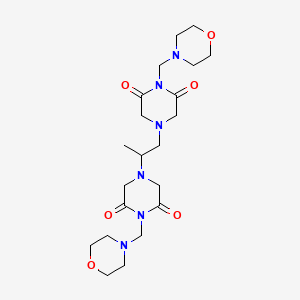
![1H-Indole-3-acetamide, 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-pyridinyl)-2,5-dimethyl-alpha-oxo-](/img/structure/B1677346.png)
